

An In-depth Technical Guide to 3- [(Ethylamino)methyl]phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-[(Ethylamino)methyl]phenol

Cat. No.: B1313040

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

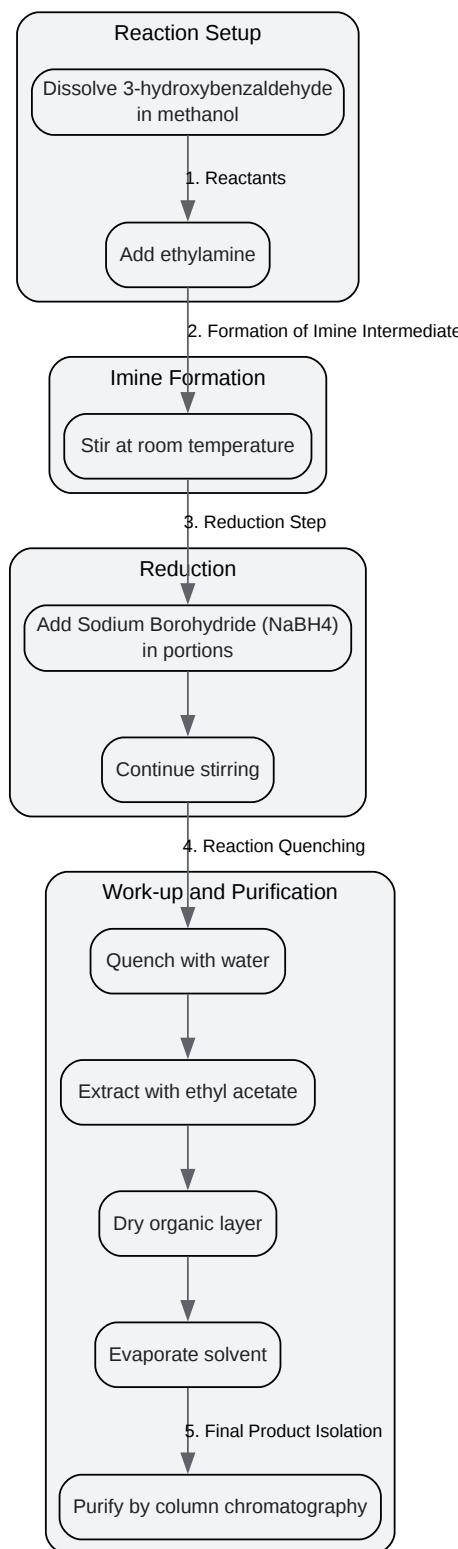
Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **3-[(Ethylamino)methyl]phenol** (CAS No: 91239-98-4). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines available database information with a detailed, analogous experimental protocol for its synthesis via reductive amination. Furthermore, predicted spectroscopic data and a discussion of potential biological activities, based on structurally related compounds, are presented to facilitate future research and development efforts.

Molecular Structure and Chemical Properties

3-[(Ethylamino)methyl]phenol is a phenolic compound characterized by an ethylaminomethyl substituent at the meta-position of the phenol ring.

Table 1: Chemical Identifiers and Properties of 3- [(Ethylamino)methyl]phenol


Property	Value	Reference
IUPAC Name	3-[(Ethylamino)methyl]phenol	
CAS Number	91239-98-4	
Molecular Formula	C ₉ H ₁₃ NO	
Molecular Weight	151.21 g/mol	
Canonical SMILES	CCNCC1=CC(=CC=C1)O	
InChI	InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3	
Predicted XLogP3	1.1	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	3	

Synthesis Methodology: An Analogous Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **3-[(Ethylamino)methyl]phenol** is not readily available in the published literature, a standard and effective method for its preparation is the reductive amination of 3-hydroxybenzaldehyde with ethylamine.^{[1][2][3][4][5]} This one-pot reaction involves the formation of an intermediate imine, which is then reduced *in situ* to the desired secondary amine.

Workflow for the Synthesis of 3-[(Ethylamino)methyl]phenol

Synthesis Workflow of 3-[(Ethylamino)methyl]phenol

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **3-[(Ethylamino)methyl]phenol**.

Detailed Experimental Protocol (Analogous)

Materials:

- 3-hydroxybenzaldehyde
- Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
- Sodium borohydride (NaBH_4)
- Methanol
- Ethyl acetate
- Deionized water
- Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (for pH adjustment during work-up)
- Sodium bicarbonate (for neutralization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in methanol.
- Addition of Amine: To the stirred solution, add ethylamine (1.1 equivalents) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate.
- Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 20°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours.
- Work-up: Quench the reaction by the slow addition of deionized water. Adjust the pH to approximately 2 with hydrochloric acid and stir for 30 minutes. Then, neutralize the solution

with a saturated sodium bicarbonate solution until the pH is approximately 8.

- Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **3-[(Ethylamino)methyl]phenol**.

Spectroscopic and Analytical Characterization (Predicted)

As of the date of this guide, experimental spectroscopic data for **3-[(Ethylamino)methyl]phenol** is not available in public databases. The following tables summarize the predicted spectroscopic characteristics based on the known molecular structure and typical values for the functional groups present.

Table 2: Predicted ^1H NMR Spectral Data for 3-[(Ethylamino)methyl]phenol

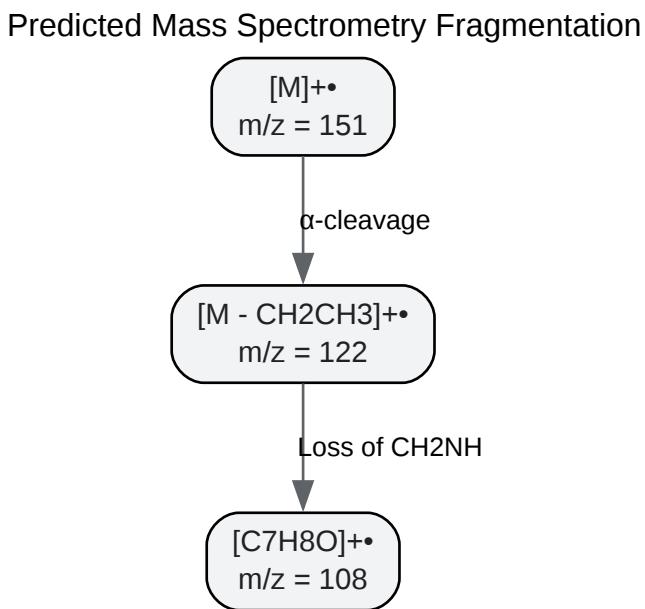
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.1	Triplet	3H	-CH ₂ -CH ₃
~2.6	Quartet	2H	-CH ₂ -CH ₃
~3.8	Singlet	2H	Ar-CH ₂ -NH-
~6.7-7.2	Multiplet	4H	Aromatic protons
Variable	Broad Singlet	1H	-NH-
Variable	Broad Singlet	1H	-OH

Note: The chemical shifts of the NH and OH protons are variable and depend on the solvent and concentration.

Table 3: Predicted ^{13}C NMR Spectral Data for 3-[(Ethylamino)methyl]phenol

Chemical Shift (δ , ppm)	Assignment
~15	-CH ₂ -CH ₃
~45	-CH ₂ -CH ₃
~55	Ar-CH ₂ -NH-
~113-129	Aromatic CH
~140	Aromatic C-CH ₂
~157	Aromatic C-OH

Table 4: Predicted Key IR Absorption Frequencies for 3-[(Ethylamino)methyl]phenol


Wavenumber (cm^{-1})	Vibration	Functional Group	Reference
3400-3200 (broad)	O-H stretch	Phenol	[6][7][8]
3400-3300 (medium)	N-H stretch	Secondary Amine	[6][7][9]
3100-3000	C-H stretch	Aromatic	[8]
2975-2850	C-H stretch	Aliphatic	[8]
1600-1450	C=C stretch	Aromatic Ring	[8]
1260-1000	C-O stretch	Phenol	[8]

Mass Spectrometry Fragmentation (Predicted)

In electron ionization mass spectrometry, **3-[(Ethylamino)methyl]phenol** is expected to exhibit a molecular ion peak (M^+) at $\text{m/z} = 151$. A prominent fragmentation pattern for benzylamines is

the alpha-cleavage, leading to the loss of an ethyl group to form a stable benzylic cation.[10][11][12][13]

Predicted Fragmentation Pathway:

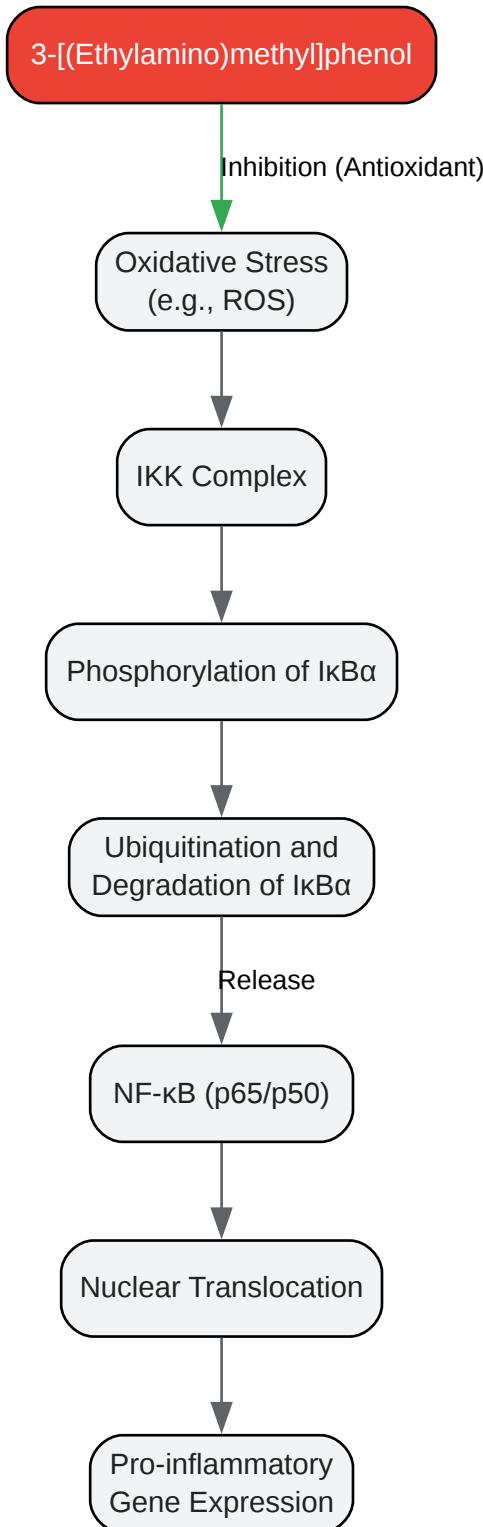
[Click to download full resolution via product page](#)

Caption: A simplified predicted fragmentation pathway for **3-[(Ethylamino)methyl]phenol**.

Potential Biological Activity and Signaling Pathways (Analog-Based Discussion)

Specific pharmacological studies on **3-[(Ethylamino)methyl]phenol** are not currently available. However, the aminomethylphenol scaffold is present in various biologically active molecules, suggesting potential areas for investigation.[14][15]

Potential Pharmacological Profile:


- **Antioxidant and Anti-inflammatory Activity:** Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[16][17][18][19][20][21] The presence of the phenol group in **3-[(Ethylamino)methyl]phenol** suggests it may possess similar activities.

- Enzyme Inhibition: Some aminomethylphenols have been reported to act as inhibitors of certain kinases, such as protein kinase C (PKC), which are involved in cellular signaling pathways regulating cell growth and proliferation.[14]
- Anticancer Properties: Certain aminomethyl derivatives of natural phenols like eugenol have demonstrated anticancer activity in preclinical models.[15] The structural similarity suggests that **3-[(Ethylamino)methyl]phenol** could be a candidate for investigation in this area.

Hypothesized Signaling Pathway Involvement:

Based on the activities of related phenolic compounds, **3-[(Ethylamino)methyl]phenol** could potentially modulate signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway.[14] By reducing reactive oxygen species, it might indirectly inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression. Further research is required to validate these hypotheses.

Hypothesized Modulation of NF-κB Pathway

[Click to download full resolution via product page](#)

Caption: A hypothesized mechanism of anti-inflammatory action via the NF-κB pathway.

Conclusion and Future Directions

3-[(Ethylamino)methyl]phenol is a readily synthesizable compound with potential for biological activity based on its structural motifs. This guide provides a foundational understanding of its chemistry and a practical, albeit analogous, protocol for its synthesis. The lack of experimental data underscores the need for further research to fully characterize this molecule. Future studies should focus on:

- The execution and optimization of the proposed synthesis protocol.
- Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.
- In vitro and in vivo evaluation of its antioxidant, anti-inflammatory, and potential anticancer activities.
- Investigation of its effects on relevant signaling pathways to elucidate its mechanism of action.

Such research will be crucial in determining the potential of **3-[(Ethylamino)methyl]phenol** as a lead compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. bpbs-us-w2.wpmucdn.com [bpbs-us-w2.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]
- 8. infrared spectrum of phenol C₆H₆O C₆H₅OH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. An unprecedeted rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunomodulatory, anti-inflammatory, and antioxidant effects of curcumin [herbmedpharmacol.com]
- 20. Enhancement of Biological and Pharmacological Properties of an Encapsulated Polyphenol: Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biological activities of polyphenols from grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-[(Ethylamino)methyl]phenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313040#3-ethylamino-methyl-phenol-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com